molecular formula C20H38N4O5Si2 B15290369 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15290369
M. Wt: 470.7 g/mol
InChI Key: BROATPLWSARHCT-UKKPGEIXSA-N
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Description

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a disiloxane group, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

The synthesis of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Protection of hydroxyl groups: The hydroxyl groups of the starting sugar molecule are protected using silylating agents to form the disiloxane group.

    Formation of the triazole ring: The protected sugar is then reacted with azide and alkyne precursors under copper-catalyzed conditions to form the triazole ring.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper or palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The disiloxane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1,2,3-Triacetyl-5-deoxy-D-ribose: This compound is used as an intermediate in the synthesis of nucleoside analogs and has similar protective groups.

    3-Deoxy-D-erythro-hexos-2-ulose: Another sugar derivative with applications in organic synthesis and biological research.

The uniqueness of this compound lies in its combination of a triazole ring and a disiloxane group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H38N4O5Si2

Molecular Weight

470.7 g/mol

IUPAC Name

1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-20(23-24)19(21)25/h11-18H,9-10H2,1-8H3,(H2,21,25)/t16?,17-,18-/m1/s1

InChI Key

BROATPLWSARHCT-UKKPGEIXSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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